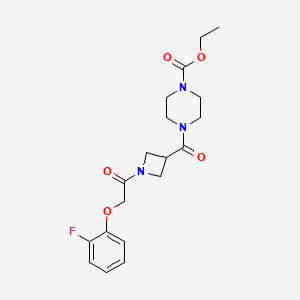
Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C19H24FN3O5 . It has a molecular weight of 393.415.
Synthesis Analysis
Aziridines and azetidines are building blocks for polyamines by anionic and cationic ring-opening polymerization . They provide different routes to produce polyamines, with various structures (i.e., branched vs. linear) and degrees of control . The synthesis of azetidines has been achieved by aza Paternò–Büchi reactions .Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .科学的研究の応用
Synthesis and Biological Activity
Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate is involved in the synthesis of complex molecules with potential biological activities. For instance, derivatives containing this structure have been synthesized using microwave-assisted techniques and investigated for various biological activities. Some synthesized compounds demonstrated moderate antimicrobial activity against test microorganisms, and a few exhibited antiurease and antilipase activities, highlighting their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis Techniques and Biological Potentials
In another study, 1,2,4-Triazole derivatives containing a piperazine nucleus were prepared starting from similar ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate derivatives. These compounds were evaluated for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, demonstrating promising results. This research not only showcases the versatile utility of such compounds in synthesizing novel molecules but also their significant biological potentials, which could lead to the development of new therapeutic drugs (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
Herbicidal Activity and Plant Growth Regulation
Compounds derived from this compound have been evaluated for their herbicidal activity and potential as plant growth regulators. A study synthesized derivatives to explore their effects on plant growth, with some showing significant herbicidal activity against wheat and potential cytokinin-like activities, indicating their use in agriculture for weed control and growth regulation (Stoilkova, Yonova, & Ananieva, 2014).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of related compounds have been extensively studied to understand their physicochemical properties better. For example, the crystal structure of levocetirizinium dipicrate, a compound with a similar piperazine derivative, was analyzed, revealing interesting hydrogen bonding motifs and supramolecular structures, contributing to the knowledge base of crystal engineering and molecular design (Jasinski, Butcher, Siddegowda, Yathirajan, & Ramesha, 2010).
将来の方向性
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The review on the synthesis, reactivity, and application of azetidines provides an overview of the most recent advances, trends, and future directions . This will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .
特性
IUPAC Name |
ethyl 4-[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O5/c1-2-27-19(26)22-9-7-21(8-10-22)18(25)14-11-23(12-14)17(24)13-28-16-6-4-3-5-15(16)20/h3-6,14H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDINYHILJIWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

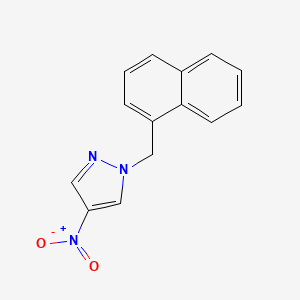
![Methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2571712.png)

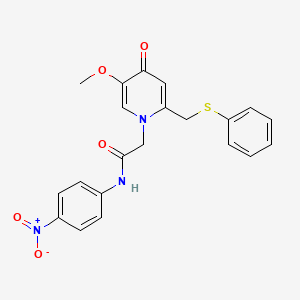
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-bromophenyl)amino)acrylonitrile](/img/structure/B2571715.png)
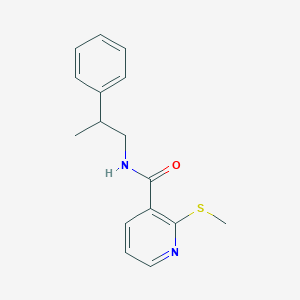
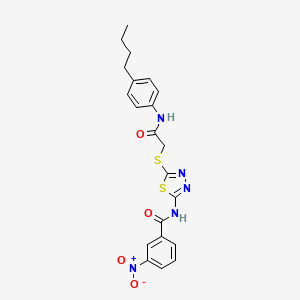

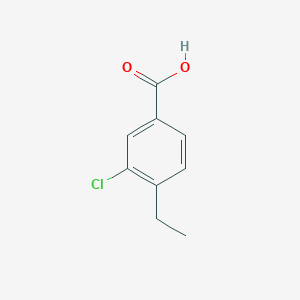
![N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide](/img/structure/B2571723.png)
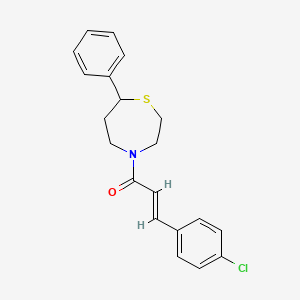
![2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2571727.png)

